molecular formula C6H4F2IN B2724502 3,6-Difluoro-2-iodoaniline CAS No. 1582732-86-2

3,6-Difluoro-2-iodoaniline

Cat. No.: B2724502
CAS No.: 1582732-86-2
M. Wt: 255.006
InChI Key: PZVUIGFQYOMSJI-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-iodoaniline is an aromatic compound characterized by the presence of two fluorine atoms and one iodine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Difluoro-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of 3,6-difluoroaniline using iodine and an oxidizing agent such as sodium nitrite. The reaction is typically carried out in an acidic medium to facilitate the electrophilic substitution of iodine onto the aniline ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Cross-Coupling Reactions: These reactions are facilitated by the presence of the iodine atom, making it a suitable candidate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Boronic Acids: Commonly used in Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as sodium nitrite for iodination.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substituted Anilines: Through nucleophilic substitution.

    Quinones: Through oxidation.

    Amines: Through reduction.

Scientific Research Applications

3,6-Difluoro-2-iodoaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-difluoro-2-iodoaniline involves its reactivity towards various nucleophiles and electrophiles. The presence of fluorine atoms enhances its stability and reactivity, while the iodine atom facilitates cross-coupling reactions. The compound can interact with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6-Difluoroaniline: Lacks the iodine atom, making it less reactive in cross-coupling reactions.

    2-Iodoaniline: Lacks the fluorine atoms, resulting in different reactivity and stability.

    3,5-Difluoro-2-iodoaniline: Similar structure but different positioning of fluorine atoms, leading to variations in reactivity.

Uniqueness

3,6-Difluoro-2-iodoaniline is unique due to the combined presence of both fluorine and iodine atoms, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

3,6-difluoro-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVUIGFQYOMSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4M HCl (7.60 mL, 30.4 mmol) in dioxane was added to a solution of tert-butyl (3,6-difluoro-2-iodophenyl)carbamate (1.08 g, 3.04 mmol) in THF (7.60 ml) at room temperature and then stirred overnight. The solvent was removed in vacuo, and then the contents were partitioned between DCM (3×50 mL) and sat'd aqueous sodium bicarbonate. The organics were dried over MgSO4, filtered and concentrated. The crude material was purified on silica gel, eluting 0-50% EtOAc in hexanes over 16 minutes to afford 3,6-difluoro-2-iodoaniline (373 mg, 1.46 mmol) as a tan oil. MS (ESI): m/z=256.2 (M+H-Boc).
Name
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
tert-butyl (3,6-difluoro-2-iodophenyl)carbamate
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7.6 mL
Type
solvent
Reaction Step One

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